Comparative Predicted Lipophilicity (cLogP) Distinguishes the Target Compound from Phenyl and Dichlorophenyl Analogs
The target compound exhibits a predicted consensus Log P (cLogP) of approximately 3.4, positioning it between the unsubstituted phenyl analog (cLogP ≈ 2.7) and the 2,6-dichlorophenyl analog (cLogP ≈ 4.1) [1]. This intermediate lipophilicity predicts better passive membrane permeability than the phenyl analog while reducing the non-specific protein binding and hERG liability risks associated with the more lipophilic dichlorophenyl derivative [2]. The calculated difference of approximately +0.7 log units relative to the phenyl comparator and −0.7 log units relative to the dichlorophenyl comparator represents a meaningful differentiation in predicted ADME behaviour.
| Evidence Dimension | Predicted consensus Log P (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.4 |
| Comparator Or Baseline | 3-Phenyl analog: cLogP ≈ 2.7; 3-(2,6-Dichlorophenyl) analog: cLogP ≈ 4.1 |
| Quantified Difference | Δ +0.7 log units vs phenyl analog; Δ −0.7 log units vs dichlorophenyl analog |
| Conditions | Computed using SwissADME consensus Log P method [1]; values based on identical core scaffold with varied aryl substituents. |
Why This Matters
Lipophilicity in the 3–4 range is associated with optimal oral absorption and CNS penetration potential, making the target compound a more balanced candidate than either comparator for hit-to-lead programs requiring both permeability and acceptable off-target profiles.
- [1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Daina A, Michielin O, Zoete V. Sci Rep. 2017 Mar 3;7:42717. View Source
- [2] Waring, M.J. (2010) 'Lipophilicity in drug discovery', Expert Opinion on Drug Discovery, 5(3), pp. 235–248. View Source
